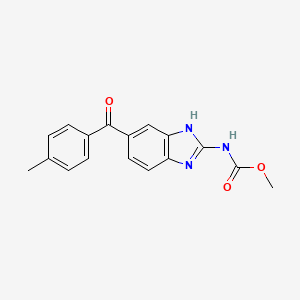

4-Methyl Mebendazole

Overview

Description

4-Methyl Mebendazole is a derivative of Mebendazole, a synthetic broad-spectrum anthelmintic . It is used to treat infections caused by worms by preventing the worm from absorbing sugar (glucose), causing the worm to lose energy and die .

Molecular Structure Analysis

The molecular formula of 4-Methyl Mebendazole is C17H15N3O3 . It is a white to slightly yellow powder . The molecular weight is 309.3193 .

Scientific Research Applications

Cancer Treatment

4-Methyl Mebendazole: has shown promise as a repurposed drug for treating various types of cancers. It disrupts microtubule formation, which is crucial for cell division, thereby inhibiting the growth of cancer cells . Clinical trials and preclinical models have explored its efficacy in treating brain cancers, such as glioma, by targeting signaling pathways related to cell proliferation, apoptosis, and invasion .

Neurology

In neurology, 4-Methyl Mebendazole is being investigated for its ability to penetrate the blood-brain barrier and inhibit the progression of gliomas. It targets signaling pathways that are crucial for the survival and proliferation of brain tumor cells .

Parasitology

Originally an antiparasitic medication, 4-Methyl Mebendazole is effective against a broad spectrum of intestinal helminthiasis. Its applications extend to treating infections caused by parasites such as Echinococcus multilocularis .

Pharmacology

In pharmacology, 4-Methyl Mebendazole serves as a reference standard to determine the strength, quality, purity, and identity of compounds in prescribed tests and assays . Its molecular interactions with other compounds are of significant interest for developing new therapeutic drugs.

Toxicology

Toxicological studies involve 4-Methyl Mebendazole to understand its safety profile and potential side effects. Research includes assessing its impact on various biological systems and its long-term effects on health .

Veterinary Medicine

4-Methyl Mebendazole: is used in veterinary medicine to treat parasitic infections in animals such as dogs, cats, and livestock. It is administered orally to horses, sheep, and goats, among others, to control helminthic infections .

Immunology

Research in immunology has explored the effects of 4-Methyl Mebendazole on the transcriptional activity of hypoxia-inducible factors in cancer cells, which play a role in the immune response to hypoxic conditions in tumors .

Molecular Biology

In molecular biology, 4-Methyl Mebendazole is studied for its ability to mediate the proteasomal degradation of transcription factors in acute myeloid leukemia, offering insights into the molecular mechanisms of disease progression and treatment .

Mechanism of Action

Target of Action

4-Methyl Mebendazole (MBZ) primarily targets tubulin , a protein that forms the cytoskeleton of cells . It also targets several protein kinases, including BCR–ABL and BRAF . Additionally, MBZ has been identified as a potent MAPK14 inhibitor .

Mode of Action

MBZ interacts with its targets by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This results in the loss of cytoplasmic microtubules, leading to degenerative alterations in the tegument and intestinal cells of the worm . In the case of protein kinases, MBZ inhibits their activity in a dose-dependent manner .

Biochemical Pathways

MBZ affects various biochemical pathways related to cell proliferation, apoptosis, invasion/migration, and angiogenesis . It also impacts pro-survival pathways, matrix metalloproteinases, and multi-drug resistance protein transporters . By inhibiting these pathways, MBZ can prevent tumor progression and metastasis .

Pharmacokinetics

MBZ exhibits a bioavailability of 2–10% . It is extensively metabolized in the liver and has an elimination half-life ranging from 2.8–9.0 hours . The compound is excreted in feces and urine (5–10%) . These ADME properties impact the bioavailability of MBZ, influencing its therapeutic efficacy.

Result of Action

MBZ exhibits direct cytotoxic activity, reducing cell proliferation and inducing apoptosis . It also causes G2/M cell cycle arrest . In vivo, MBZ treatment led to the reduction or complete arrest of tumor growth, marked decrease of metastatic spread, and improvement of survival .

Action Environment

The action of MBZ can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, the patient’s health status, and the specific characteristics of the tumor cells

Safety and Hazards

properties

IUPAC Name |

methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYHZIFGXMQOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185451 | |

| Record name | 4-Methyl mebendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl Mebendazole | |

CAS RN |

31545-31-0 | |

| Record name | 4-Methyl mebendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031545310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl mebendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL MEBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA03C65A25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)

![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)